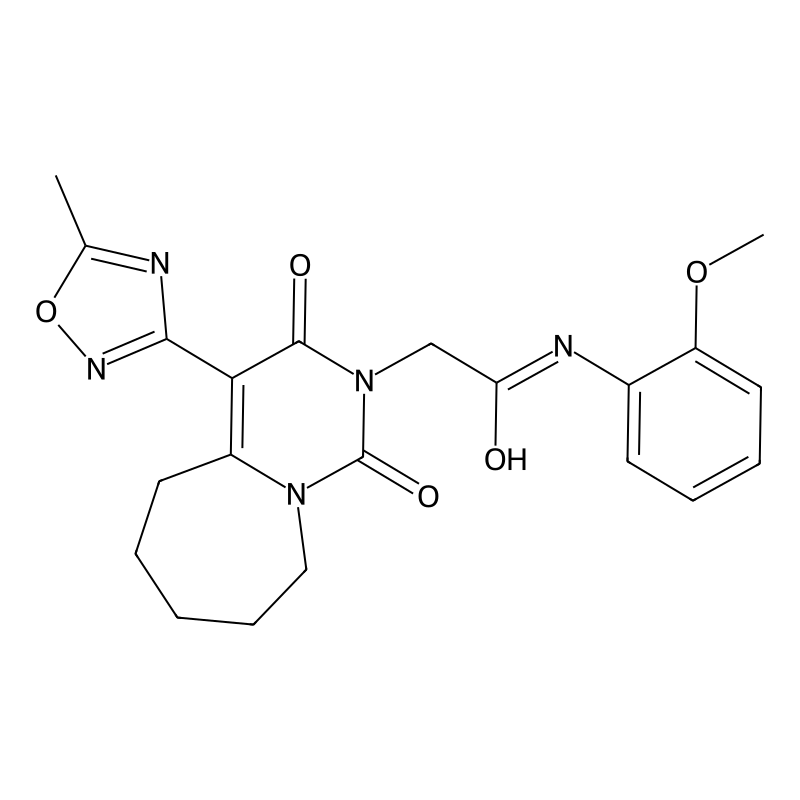

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound characterized by its unique structural features. Its molecular formula is with a molecular weight of 425.45 g/mol. The compound incorporates a methoxyphenyl group and an oxadiazole moiety, which contribute to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The acetamide nitrogen can participate in nucleophilic substitution reactions.

- Condensation Reactions: The carbonyl groups in the dioxo and oxadiazole structures can engage in condensation reactions with nucleophiles.

- Reduction Reactions: The oxadiazole ring may be susceptible to reduction under specific conditions, potentially altering its biological activity.

These reactions can be utilized to modify the compound for enhanced efficacy or to create derivatives with different properties.

Preliminary studies suggest that compounds containing oxadiazole and pyrimidine derivatives exhibit significant biological activities, including:

- Antimicrobial Activity: Compounds similar to N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide have shown promise against various bacterial and fungal strains.

- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Properties: The presence of specific functional groups may confer anti-inflammatory effects.

Further research is necessary to elucidate the exact mechanisms of action and therapeutic potential of this compound.

The synthesis of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step synthetic pathways:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.

- Synthesis of the Pyrimido-Azepine Structure: This involves condensation reactions between appropriate precursors containing nitrogen heterocycles.

- Final Coupling Reaction: The methoxyphenyl group is introduced through acylation or coupling reactions with activated intermediates.

Each step requires careful optimization to ensure high yields and purity of the final product.

N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antibiotics or anticancer agents.

- Biological Research: As a probe to study specific biological pathways or disease mechanisms.

Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as:

- Molecular Docking Studies: To predict how the compound interacts at the molecular level with target proteins.

- In Vitro Assays: To assess the biological activity against various cell lines and determine IC50 values.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Similar Compounds

Several compounds share structural similarities with N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1,3-dioxo-pyrimidine derivative | Contains dioxo group | Exhibits strong antitumor activity |

| 4-(5-Methyl-1,2,4-Oxadiazol) aniline | Similar oxadiazole structure | Known for antimicrobial properties |

| N-(4-Methoxyphenyl)acetamide | Similar amide linkage | Commonly used as a pharmaceutical intermediate |

These compounds highlight the diversity within similar chemical classes while emphasizing the unique structural features of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,...]. Further comparative studies may reveal additional insights into their respective biological activities and potential therapeutic applications.